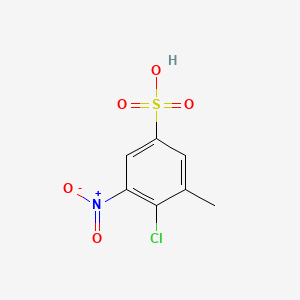

6-Chloro-5-nitrotoluene-3-sulphonic acid

Description

Properties

CAS No. |

96-92-4 |

|---|---|

Molecular Formula |

C7H6ClNO5S |

Molecular Weight |

251.64 g/mol |

IUPAC Name |

4-chloro-3-methyl-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C7H6ClNO5S/c1-4-2-5(15(12,13)14)3-6(7(4)8)9(10)11/h2-3H,1H3,(H,12,13,14) |

InChI Key |

OJTXHPQIEJMIJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Separation and Analysis

- HPLC Analysis: 6-Chloro-5-nitrotoluene-3-sulphonic acid can be analyzed using reverse phase (RP) HPLC methods under simple conditions . The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid . For applications requiring compatibility with Mass-Spec (MS), phosphoric acid can be replaced with formic acid .

- UPLC Applications: Smaller particle columns (3 µm) are available for fast UPLC applications .

- Column Type: Newcrom R1 columns, which are reverse-phase columns with low silanol activity, can be used for separation .

Use as an Intermediate

- CLT Acid Production: 6-chloro-3-nitrotoluene-4-sulfonic acid can be reduced to produce CLT acid (6-chloro-3-phenylmethylamine-4-sulfonic acid), an intermediate used in the production of bright red pigments like bright red color lake C and Lithol Red 2G . These pigments are widely used in printing inks and for coloring rubber and plastics .

- Palladium-Carbon Catalyst Method: The production of CLT acid can be achieved using a palladium-carbon catalyst under specific conditions . The reaction involves introducing the catalyst, an amine promoter, and 6-chloro-3-nitrotoluene-4-sulfonic acid into a reaction kettle under oxygen-free conditions . The mixture is stirred under a 0.8Mpa pressure, slowly warmed to 70-75°C, and fed with hydrogen . The reaction is maintained at 85-90°C under 1.8-2.0Mpa pressure for 3.5-4 hours, resulting in a yield of up to 96.3% .

Production of 4-nitrotoluene-2-sulfonic acid

- Sulfonation Process: 4-nitrotoluene-2-sulfonic acid can be produced by sulfonating 4-nitrotoluene with oleum or liquid SO3 . A cascade of agitated vessels is used, with the first vessel charged with sulfuric acid, followed by the simultaneous addition of 4-nitrotoluene and oleum at 115°C . The conversion of 4-nitrotoluene in the first vessel reaches 93% in stationary operation, and complete conversion to 4-nitrotoluene-2-sulfonic acid occurs in the subsequent vessels .

Mechanism of Action

The mechanism by which 6-Chloro-5-nitrotoluene-3-sulphonic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

Thermal and Chemical Stability

- The amino analog is more stable under ambient conditions but may oxidize in the presence of strong oxidizing agents.

Research Findings and Industrial Relevance

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound significantly enhances acidity compared to the amino analog, making it preferable for reactions requiring strong acid catalysts.

- Solubility Trade-offs: While the amino derivative’s solubility aids in aqueous-phase dye synthesis, the nitro compound’s moderate solubility may necessitate organic solvents, impacting process design.

- Safety Considerations: The nitro compound’s instability necessitates stringent handling protocols, whereas the amino derivative’s risks are primarily related to dust inhalation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-5-nitrotoluene-3-sulphonic acid, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via sulfonation of nitrotoluene derivatives using chlorosulfonic acid under controlled temperatures (0–25°C). Key steps include slow reagent addition to prevent side reactions (e.g., over-sulfonation) and quenching in ice water to isolate the product . Monitor intermediates using TLC or HPLC to verify reaction progress.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments and substituent positions.

- FT-IR : Identify sulfonic acid (-SO₃H) stretches (~1030 cm⁻¹ and 1170 cm⁻¹) and nitro group (-NO₂) vibrations (~1520 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M-H]⁻ for sulfonic acids) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : The sulfonic acid group confers high water solubility but may degrade under strong alkaline conditions (pH >10). Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Store in acidic buffers (pH 3–6) at 4°C to minimize hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the nitro and sulfonic acid groups influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The nitro group (-NO₂) is a strong meta-directing deactivator, while the sulfonic acid (-SO₃H) acts as an ortho/para-directing deactivator. Computational studies (DFT) can map electron density to predict regioselectivity. Experimentally, bromination or nitration reactions can be performed to validate theoretical predictions .

Q. What analytical strategies resolve contradictions in reported solubility or spectral data for this compound?

- Methodological Answer : Cross-validate data using orthogonal methods:

- Solubility : Compare literature values with experimental measurements in polar (water, DMSO) vs. non-polar solvents (hexane).

- Spectral Discrepancies : Re-run NMR with deuterated solvents (D₂O for sulfonic acids) and internal standards (e.g., TMS). Reference databases like ChemIDplus or ECHA for authoritative spectra .

Q. How can computational modeling predict the environmental fate of this compound in aqueous systems?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation potential and toxicity. Molecular dynamics simulations can assess interactions with humic acids or mineral surfaces, informing photodegradation or adsorption studies. Validate with LC-MS/MS to track degradation products .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Wear acid-resistant PPE (gloves, goggles) due to the corrosive sulfonic acid group. Use fume hoods to avoid inhalation of nitro group-derived fumes. Neutralize waste with sodium bicarbonate before disposal .

Q. How is this compound utilized as a precursor in synthesizing functional dyes or pigments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.